N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4OS/c21-15-6-1-2-7-16(15)22-20(26)14-5-3-11-25(13-14)19-10-9-17(23-24-19)18-8-4-12-27-18/h1-2,4,6-10,12,14H,3,5,11,13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIPTXDJZAVEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CS3)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazine Core: Starting with a suitable pyridazine precursor, such as 3-chloropyridazine, which undergoes a nucleophilic substitution reaction with a thiophene derivative to introduce the thiophen-2-yl group.
Introduction of the Piperidine Ring: The intermediate product is then reacted with a piperidine derivative under appropriate conditions to form the piperidine-3-carboxamide structure.
Attachment of the Fluorophenyl Group: Finally, the 2-fluorophenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions may target the pyridazine ring or the carbonyl group in the carboxamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, particularly the fluorophenyl and thiophenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridazine or amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is with a molecular weight of 368.4 g/mol . The compound features a piperidine ring, which is known for its ability to enhance the bioavailability and solubility of drug candidates. The presence of the fluorophenyl and thiophenyl moieties contributes to its unique physicochemical properties, making it a candidate for various biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties by targeting specific pathways involved in tumor growth and proliferation. The pyridazine framework has been associated with the inhibition of bromodomain proteins, which play a crucial role in gene expression regulation linked to cancer . Research suggests that derivatives of this compound could be evaluated for their efficacy in treating various cancers.
Central Nervous System (CNS) Disorders
The compound's ability to penetrate the blood-brain barrier makes it a potential candidate for treating CNS disorders. Its structural similarity to known neuroactive compounds suggests that it may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression or anxiety .
Antimicrobial Properties
The presence of nitrogen heterocycles in the compound has been linked to antimicrobial activity. Similar compounds have shown effectiveness against bacterial strains, indicating that this compound could be explored for its potential as an antibacterial or antifungal agent .
Case Study 1: Anticancer Screening
In a recent screening assay involving a library of compounds, derivatives with pyridazine structures were found to inhibit the growth of cancer cell lines effectively. The study highlighted that modifications on the piperidine ring could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Study 2: CNS Activity
A study focusing on the interaction of pyridazine derivatives with serotonin receptors demonstrated promising results for compounds similar to this compound. These findings suggest potential applications in developing antidepressants or anxiolytics .
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The fluorophenyl and thiophenyl groups may enhance binding affinity and specificity, while the piperidine ring can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperidine-carboxamide derivatives with heterocyclic cores. Below is a detailed comparison with structurally analogous molecules:
Structural Analogues with Pyridazine/Pyrimidine Cores
- Compound A : (S)-1-(6-(thiophen-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide
- Key Differences :
- Core : Pyrrolo[2,3-d]pyrimidin-4-yl vs. pyridazin-3-yl. Pyrrolopyrimidine cores exhibit higher planarity, enhancing π-π stacking in kinase-binding pockets.
- Substituent: 4-(Trifluoromethoxy)benzyl vs. 2-fluorophenyl. Pharmacokinetic Impact: The trifluoromethoxy group may reduce metabolic oxidation compared to the fluorophenyl group.
Compound B : N-[2-(6-fluoroindol-1-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide
- Key Differences :
- Core : Pyrimidin-2-yl vs. pyridazin-3-yl. Pyrimidines often exhibit stronger hydrogen-bonding interactions.
- Substituent : 6-Fluoroindole-ethyl vs. thiophen-2-yl. Indole’s aromaticity and fluorine substitution may enhance CNS penetration but increase CYP450-mediated metabolism.
Piperidine-Carboxamide Derivatives with Fluorinated Aromatic Groups
- Compound C : Ortho-fluorofentanyl (N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide)
- Key Differences :
- Backbone : Propanamide vs. piperidine-3-carboxamide. The absence of a pyridazine-thiophene system reduces steric hindrance, favoring opioid receptor binding.
Pharmacology : While both compounds feature 2-fluorophenyl groups, Compound C’s simpler structure correlates with higher µ-opioid receptor affinity but lower metabolic stability.
- Compound D: (2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide Key Differences:
- Stereochemistry: (2R,3S) configuration vs. non-specified stereochemistry in the target compound. Stereospecificity may influence target engagement (e.g., kinase inhibition).
Biological Activity
N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide, identified by its CAS number 921827-57-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, particularly focusing on its anticancer properties, interactions with various biological targets, and structure-activity relationships (SAR).
The molecular formula of this compound is with a molecular weight of 368.4 g/mol. The structure includes a piperidine core substituted with a pyridazine and thiophene moiety, which are critical for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, a study indicated that related piperidine compounds exhibited cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism of action involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression, such as NF-κB activation .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the piperidine ring and the introduction of electron-withdrawing groups significantly impact the biological activity. Compounds with a fluorine atom at the ortho position of the phenyl group tend to enhance binding affinity to target proteins involved in cancer pathways. Notably, the presence of thiophene and pyridazine rings contributes to improved solubility and bioavailability, which are crucial for therapeutic efficacy .
Case Studies
The compound's mechanism primarily revolves around its ability to inhibit key enzymes and transcription factors involved in cancer cell proliferation. For example, it has been shown to inhibit IKKb, which is essential for NF-κB activation—a pathway frequently upregulated in cancers . This inhibition leads to reduced expression of anti-apoptotic proteins and increased apoptosis in malignant cells.
Q & A
Basic: What are the recommended synthetic routes for N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Assembly : Coupling a pyridazine moiety (6-(thiophen-2-yl)pyridazin-3-yl) with a piperidine ring via nucleophilic substitution or cross-coupling reactions.
Functionalization : Introducing the 2-fluorophenyl group through amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt).
Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (solvent: ethyl acetate/hexane) to achieve >95% purity .
Optimization : Use green solvents (e.g., cyclopentyl methyl ether) and real-time HPLC monitoring to minimize side products .
Basic: How is the structural characterization of this compound validated?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]: 427.14, observed: 427.12) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (if crystalline) .
Basic: What preliminary biological screening assays are relevant for this compound?
Methodological Answer:
- Enzyme Inhibition : Test against kinases (e.g., PI3K/AKT pathway) using fluorescence-based assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Solubility : Measure logP via shake-flask method (predicted logP: ~3.2) to guide formulation .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Methodological Answer:
Advanced: How can contradictory data on target selectivity be resolved?
Methodological Answer:
Contradictions often arise from assay conditions. Mitigation steps:
Orthogonal Assays : Compare SPR (surface plasmon resonance) binding affinity with cellular thermal shift assays (CETSA) .
Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses vs. experimental IC .
Proteome Profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions .
Advanced: What strategies address poor aqueous solubility in preclinical studies?
Methodological Answer:
- Salt Formation : Screen with counterions (e.g., HCl, mesylate) to improve solubility >10-fold .
- Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes (e.g., 20% w/v HP-β-CD) to enhance bioavailability .
- Prodrug Design : Introduce phosphate esters at the carboxamide group for pH-dependent release .
Advanced: How can metabolic stability be predicted and improved?
Methodological Answer:
- In Silico Tools : Use MetaSite or StarDrop to predict CYP450 oxidation sites (e.g., fluorophenyl reduces 3A4 metabolism) .
- Microsomal Assays : Incubate with human liver microsomes (HLM) and quantify half-life (t) via LC-MS/MS .
- Deuteration : Replace labile hydrogens (e.g., piperidine C-H) with deuterium to slow metabolism .
Advanced: What computational methods validate the compound’s mechanism of action?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
